2-Bromo-4-methyl-5-phenyl-1,3-oxazole
Description
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-bromo-4-methyl-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
TYSAHCMBEKYAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-5-phenyl-1,3-oxazole can be achieved through various methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions . Another method includes the direct arylation of oxazoles using palladium-catalyzed reactions with aryl halides . These reactions typically require polar solvents and specific ligands to achieve high regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-5-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at specific positions on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium trifluoroacetate, and solvents such as dimethylformamide (DMF) or toluene . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce complex polycyclic structures.
Scientific Research Applications
2-Bromo-4-methyl-5-phenyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Material Science: Oxazole derivatives are explored for their potential use in organic electronics and photonic materials due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-5-phenyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions . These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physical Properties
The position of substituents on the oxazole ring critically influences physicochemical and biological properties. Table 1 compares key structural features and properties of 2-bromo-4-methyl-5-phenyl-1,3-oxazole with related compounds.
Table 1: Structural Comparison of Brominated Oxazole Derivatives
Notes:
- Positional isomerism (e.g., bromine at position 2 vs. 5) significantly alters electronic properties and bioactivity.
- Bulkier substituents (e.g., phenyl groups) enhance lipophilicity, impacting membrane permeability and cytotoxicity .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-4-methyl-5-phenyl-1,3-oxazole?
The synthesis typically involves cyclization of precursors such as substituted benzoyl chlorides and amines. A common method uses 3-fluorobenzoyl chloride (or analogous phenyl-substituted precursors) reacted with methylamine derivatives, followed by bromination using agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane. Catalysts like triethylamine are employed to enhance reaction efficiency . Optimized conditions (e.g., 60–80°C, 12–24 hours) ensure high yields (65–85%) and purity (>95%).
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) and confirms substitution patterns.
- FT-IR: Identifies functional groups (C-Br stretch at ~550 cm⁻¹, C=N oxazole ring at ~1600 cm⁻¹).
- Mass Spectrometry (ESI-MS/MS): Validates molecular weight (e.g., m/z 238.08 for [M+H]⁺) and fragmentation patterns.
- Elemental Analysis: Confirms purity (C, H, N, Br within ±0.3% of theoretical values) .
Q. How does the bromine substituent influence reactivity?
The bromine atom at position 2 acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling for aryl functionalization) or cross-coupling reactions (e.g., Buchwald-Hartwig amination). Its electron-withdrawing effect also stabilizes the oxazole ring, directing electrophilic attacks to the para position of the phenyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates.
- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.
- Continuous Flow Reactors: Improve yield (up to 90%) and reduce side products by precise temperature/pressure control .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 2 hours) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Validation: Combine X-ray crystallography (for absolute configuration) with NMR/IR to cross-verify bond assignments.
- DFT Calculations: Predict vibrational frequencies and NMR chemical shifts to align with experimental data .
- High-Resolution MS: Resolve ambiguities in molecular ion peaks caused by isotopic Br patterns .
Q. How can computational modeling predict biological activity?
- Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes like cytochrome P450).
- QSAR Models: Correlate substituent electronic properties (Hammett σ values) with bioactivity (e.g., IC₅₀ values for antimicrobial activity) .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What design principles improve antimicrobial derivatives of this compound?
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance membrane penetration.
- Hybrid Molecules: Conjugate with known pharmacophores (e.g., sulfonamides) to target bacterial dihydropteroate synthase .
- Bioisosteric Replacement: Swap bromine with trifluoromethyl (-CF₃) to improve metabolic stability .
Q. How does crystallographic software like SHELX aid in structural analysis?
Q. What experimental approaches study interactions with biological targets?
Q. How are toxicity risks mitigated during in vitro studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
